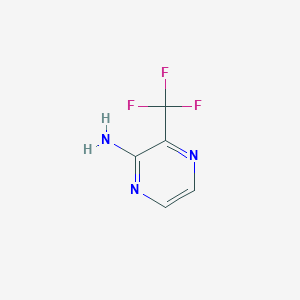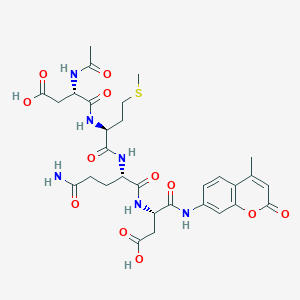
3-溴-6-氟-2-甲氧基苯甲醛
描述
The compound 3-Bromo-6-fluoro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of structurally related compounds. For instance, bromine substitution in benzaldehydes has been shown to affect their structural, electronic, and optical properties, as well as their reactivity in chemical reactions .
Synthesis Analysis
The synthesis of halogenated benzaldehydes can involve several steps, including bromination, hydrolysis, and other functional group transformations. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% . Similarly, substituted 2-bromobenzaldehydes can be synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination as a key step . These methods could potentially be adapted for the synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes is influenced by the presence of substituents, which can affect the molecule's electronic distribution and intermolecular interactions. For instance, bromine substitution has been shown to decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions . X-ray crystallographic analysis is a common technique used to determine the structure of such compounds .
Chemical Reactions Analysis
Halogenated benzaldehydes can participate in various chemical reactions, often serving as intermediates or starting materials for the synthesis of more complex molecules. The presence of halogen atoms can make these compounds suitable for further functionalization through nucleophilic substitution reactions or as electrophiles in coupling reactions . The specific reactivity of 3-Bromo-6-fluoro-2-methoxybenzaldehyde would need to be studied in the context of its unique substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes, such as melting points, boiling points, solubility, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like bromine and fluorine can affect the compound's polarity and reactivity. Spectroscopic techniques, including FT-IR, UV-Vis, NMR, and MS, are typically used to characterize these compounds and provide information about their functional groups and molecular environment . The nonlinear optical properties of such compounds can also be of interest, as bromine substitution has been shown to enhance the nonlinear third-order susceptibility in related molecules .
科学研究应用
药物发现中的关键中间体合成
该化合物在药物发现的关键中间体合成中具有潜在应用,正如一项研究通过减少分离过程并通过缩短工艺提高收率来改善相关化合物中药物中间体的合成所证明的那样 (Nishimura & Saitoh, 2016).
有机合成和抗癌研究
在有机合成领域,类似的氟代苯甲醛已被用于合成喜树碱 A-4 的氟代类似物,喜树碱 A-4 以其有效的抗癌特性而闻名。这表明卤代苯甲醛在合成具有显着生物活性的化合物中所起的作用 (Lawrence et al., 2003).
抗氧化活性评价
源自卤代苯甲醛的化合物已对其抗氧化活性进行了评估。一项研究从卤代香草醛(一种相关化合物)合成了查耳酮衍生物,并测试了它们的抗氧化特性,展示了卤代苯甲醛在生产具有抗氧化能力的化合物方面的潜力 (Rijal, Haryadi, & Anwar, 2022).
卤代和生物转化研究
对真菌产生的卤代有机化合物进行的研究突出了这些生物的生物转化能力,产生了氯代和溴代甲氧基苯甲醛代谢物。这表明在生物技术合成和环境生物降解研究中可能的应用 (Beck, Lauritsen, Patrick, & Cooks, 2000).
属性
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHANVMIQFWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624026 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
CAS RN |
473416-74-9 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

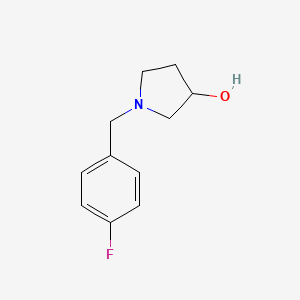
![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)
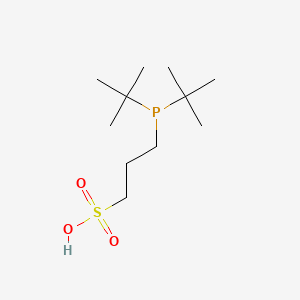
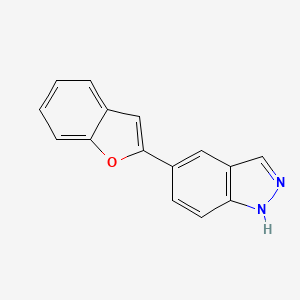
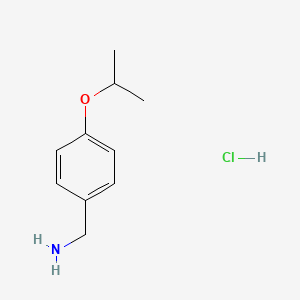
![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
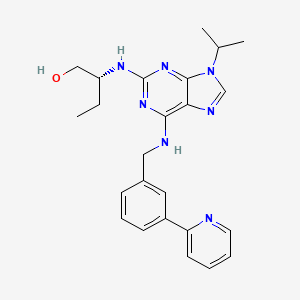
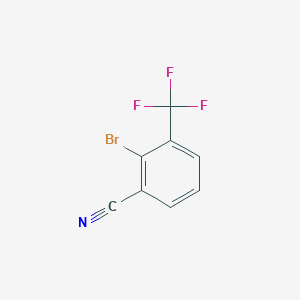
![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)
